molecular formula C14H28O2 B3044303 Methyl 10-methyldodecanoate CAS No. 5129-65-7

Methyl 10-methyldodecanoate

Cat. No. B3044303
CAS RN: 5129-65-7
M. Wt: 228.37 g/mol
InChI Key: TXYNTTGOJGLDCB-UHFFFAOYSA-N
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Description

Methyl 10-methyldodecanoate, also known as Dodecanoic acid, 10-methyl-, methyl ester, is a methyl-branched fatty acid . It is a product in the category of Branched FAME (Iso, Ante-iso) . The molecular formula of Methyl 10-methyldodecanoate is C14H28O2 .


Molecular Structure Analysis

The molecular structure of Methyl 10-methyldodecanoate can be represented by the formula C14H28O2 . The molecular weight of this compound is 228.3709 .


Physical And Chemical Properties Analysis

Methyl 10-methyldodecanoate has a molecular weight of 228.3709 . More detailed physical and chemical properties were not found in the sources I searched.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • An improved synthetic method of p-nitrophenoxydecanoic acid involves reacting 10-bromodecanoic acid with methanol to produce methyl 10-bromodecanoate (Y. Jian & Lin Dong, 2006).
  • Methyl oleate transforms into long-chain keto and diketo derivatives via an epoxide route, using bismuth(III) trifluoromethanesulfonate as a catalyst. This process is used in applications like lubricant formulations and the production of dielectric fluids (K. Doll, Grigor B. Bantchev & R. Murray, 2013).

Biofuel and Energy Applications

  • A study on direct injection Diesel engines using blends of Diesel fuel with vegetable oils or bio-diesels, including methyl esters like methyl 10-methyldodecanoate, showed how these blends affect engine performance and emissions (C. Rakopoulos et al., 2006).
  • Conversion of methyl oleate to branched-chain hydroxy fatty acid derivatives has implications for developing new uses for oilseed products and by-products, such as biodiesel and lubricants (O. D. Dailey, N. Prevost & G. Strahan, 2009).

Environmental and Industrial Applications

  • In the degradation of methyl parathion, an organophosphorus pesticide, hydrodynamic cavitation reactors are used. This process has implications for water pollution control and environmental safety (P. N. Patil & P. Gogate, 2012).
  • Synthesis of a bio-based plasticizer from oleic acid for use in PVC formulations indicates a potential for creating environmentally friendly and less toxic plasticizers (Ismail Omrani et al., 2016).

Agricultural and Biological Applications

  • Metathesis-mediated synthesis of (R)-10-Methyl-2-tridecanone, a pheromone of the southern corn rootworm, suggests applications in agricultural pest control (Yasumasa Shikichi & K. Mori, 2012).

properties

IUPAC Name

methyl 10-methyldodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-13(2)11-9-7-5-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYNTTGOJGLDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334618
Record name Methyl 10-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 10-methyldodecanoate

CAS RN

5129-65-7
Record name Methyl 10-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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